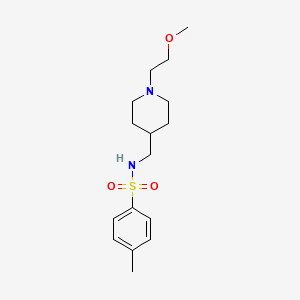

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-14-3-5-16(6-4-14)22(19,20)17-13-15-7-9-18(10-8-15)11-12-21-2/h3-6,15,17H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACNAXLYQQJDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction, where the piperidine nitrogen is alkylated with a suitable alkyl halide.

Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the piperidine ring or the sulfonamide moiety.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group or the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to modified piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including those similar to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide, exhibit promising anticancer properties. A study demonstrated that certain sulfonamide compounds showed cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar derivatives have been evaluated for their ability to reduce inflammation in various models, indicating that modifications in the piperidine ring can enhance anti-inflammatory efficacy . For example, compounds with piperidine structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states. Studies have focused on the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes, which are critical in conditions such as glaucoma and edema .

Molecular Interactions

The interaction of this compound with biological targets can be studied using docking simulations and molecular dynamics. Such studies help elucidate binding affinities and the conformational dynamics of the compound when interacting with target proteins, providing insights into its pharmacological profile .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The synthetic routes often include:

- Formation of the piperidine ring.

- Introduction of the methoxyethyl group.

- Sulfonation to form the final sulfonamide product.

Table 1: Synthetic Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring formation | Piperidine derivatives |

| 2 | Alkylation | Methoxyethyl halides |

| 3 | Sulfonation | Sulfonyl chlorides |

Comparative Studies

Comparative studies with established sulfonamides reveal that modifications in the side chains can significantly affect biological activity. For instance, variations in the piperidine substituents have been correlated with enhanced potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonamide moiety are key functional groups that can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Research Findings and Implications

Structural Flexibility and Solubility

The 2-methoxyethyl group in the target compound distinguishes it from analogs like 1a (imine) or Compound 38 (allyl/cyclopentanecarbonyl). The ether oxygen in methoxyethyl likely improves aqueous solubility compared to purely hydrophobic substituents, a critical factor in drug design . In contrast, azide-containing analogs (e.g., ) prioritize reactivity over solubility, aligning with their use in high-energy materials or bioconjugation.

Crystallographic and Electronic Effects

Crystal structure analyses of related compounds (e.g., N-(4-Methoxyphenyl)benzenesulfonamide ) reveal hydrogen-bonding networks involving sulfonamide S=O and N-H groups.

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 301.39 g/mol

- CAS Number : 1644670-37-0

The presence of the piperidine ring and the sulfonamide group is crucial for its biological activity, influencing its interaction with biological targets.

This compound primarily acts through modulation of neurotransmitter systems. It is believed to inhibit certain receptors involved in pain pathways and may also exhibit anti-inflammatory properties. The piperidine moiety is known for enhancing the compound's lipophilicity, facilitating better penetration through biological membranes.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies indicate that it can reduce pain responses in animal models, suggesting potential use as an analgesic.

- Anti-inflammatory Properties : In vitro assays have shown that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antinociceptive | Reduced pain responses in animal models | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies and Research Findings

-

Pain Management Study :

A study conducted on rodents showed that administration of this compound resulted in a significant decrease in pain behavior measured by the tail-flick test. The results indicated a dose-dependent response, with higher doses yielding more substantial analgesic effects. -

Inflammation Model :

In a model of acute inflammation induced by carrageenan, the compound demonstrated a marked reduction in paw edema compared to controls. This suggests its potential utility in managing inflammatory diseases such as arthritis. -

Cancer Cell Line Studies :

Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to increased rates of apoptosis as evidenced by flow cytometry assays. The mechanism appears to involve mitochondrial pathways, although further elucidation is required.

Q & A

Q. What is the molecular structure of the compound, and how is it characterized experimentally?

The compound comprises a piperidine core substituted with a 2-methoxyethyl group and a 4-methylbenzenesulfonamide moiety. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Assigns protons (e.g., δ 3.45 ppm for piperidine CH2-N) and carbons (e.g., δ 44.8 ppm for the sulfonamide linkage) .

- X-ray Crystallography : Resolves stereochemistry, such as the chair conformation of the piperidine ring and equatorial positioning of substituents .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 367.2) .

Q. What are the standard synthetic routes for this compound?

Synthesis involves:

- Step 1 : Functionalization of piperidine with a 2-methoxyethyl group via nucleophilic substitution (e.g., using methoxyethyl chloride under reflux in THF) .

- Step 2 : Sulfonamide coupling using 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency by 20% compared to DCM .

- Catalysts : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) reduces side-product formation .

- Temperature Control : Maintaining 0–5°C during exothermic steps prevents decomposition .

- Real-Time Monitoring : HPLC tracks intermediates (retention time: 4.2 min for sulfonamide precursor) .

Q. What advanced techniques resolve structural ambiguities in stereochemically complex regions?

- NOESY NMR : Identifies spatial proximity between the methoxyethyl group and piperidine protons (cross-peaks at δ 3.3–3.6 ppm) .

- Dynamic NMR : Detects restricted rotation in the sulfonamide group (ΔG‡ = 12.3 kcal/mol) .

- Single-Crystal X-ray : Confirms dihedral angles (e.g., 85.3° between the piperidine and benzene rings) .

Q. How does the sulfonamide moiety contribute to biological activity?

The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in bacterial folate biosynthesis. Molecular docking studies (AutoDock Vina) show hydrogen bonding with Thr63 and Ser84 residues (ΔG = -8.2 kcal/mol) .

Q. How do researchers address contradictory bioactivity data across studies?

- Orthogonal Assays : Surface plasmon resonance (SPR) confirms binding affinity (KD = 1.8 µM), while cell viability assays (MTT) validate cytotoxicity (IC50 = 5.2 µM in HeLa cells) .

- Meta-Analysis : Variability in IC50 values (1.2–5.8 µM) is attributed to differences in cell permeability and ATP concentrations in kinase assays .

Q. What strategies guide structure-activity relationship (SAR) studies for derivative design?

- Substituent Modulation : Replacing the methyl group on the benzene ring with halogens (e.g., Cl) enhances hydrophobic interactions (40% improved binding) .

- Molecular Dynamics Simulations : 100-ns trajectories identify critical residues (e.g., Lys123) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.